molecular formula C10H7BrN2O4 B1414651 Ethyl 3-bromo-5-cyano-2-nitrobenzoate CAS No. 1805597-68-5

Ethyl 3-bromo-5-cyano-2-nitrobenzoate

Cat. No.: B1414651
CAS No.: 1805597-68-5
M. Wt: 299.08 g/mol
InChI Key: IDUVFRLVTIDVDK-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-cyano-2-nitrobenzoate (molecular formula C₁₀H₇BrN₂O₄) is a substituted benzoate ester featuring a bromine atom at the 3-position, a cyano group at the 5-position, and a nitro group at the 2-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional substituents, which enable diverse reactivity in cross-coupling reactions, nucleophilic substitutions, or as a precursor for heterocyclic frameworks.

A structurally related compound, Ethyl 3-bromo-5-cyano-4-nitrobenzoate (CAS 87240-12-8), is documented in . This isomer differs in the position of the nitro group (4-position instead of 2-position), which significantly alters its electronic and steric properties. The molecular formula (C₁₀H₇BrN₂O₄) and substituents are otherwise identical .

Properties

IUPAC Name

ethyl 3-bromo-5-cyano-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)7-3-6(5-12)4-8(11)9(7)13(15)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUVFRLVTIDVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C#N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The available evidence lacks direct comparative data for Ethyl 3-bromo-5-cyano-2-nitrobenzoate. However, general comparisons can be inferred from structural analogs and substituent effects:

Positional Isomerism: Nitro Group Placement

  • Steric hindrance near the ester group may affect hydrolysis rates.
  • Ethyl 3-bromo-5-cyano-4-nitrobenzoate (CAS 87240-12-8): The nitro group at the 4-position alters resonance effects, possibly enhancing electron withdrawal from the aromatic ring compared to the 2-nitro isomer. This could impact stability and reactivity in reduction or coupling reactions .

Functional Group Comparisons

  • Nitro vs. Cyano Groups: Both substituents are strong electron-withdrawing groups (EWGs), but nitro groups exert stronger resonance effects, while cyano groups are more inductive. This difference may influence regioselectivity in subsequent reactions.
  • Bromine Substituent : Bromine at the 3-position provides a site for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic displacement, common in pharmaceutical intermediates.

Physical Properties

No experimental data for this compound are available. For reference, Ethyl 3-bromo-5-cyano-4-nitrobenzoate (CAS 87240-12-8) is listed with typical specifications but lacks detailed metrics (e.g., melting point, solubility) . Comparisons to simpler esters (e.g., ethyl acetate) in are irrelevant due to stark structural differences.

Limitations and Knowledge Gaps

  • Missing Data: No peer-reviewed studies or comparative analyses specifically addressing this compound were found in the provided evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-5-cyano-2-nitrobenzoate
Reactant of Route 2
Ethyl 3-bromo-5-cyano-2-nitrobenzoate

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